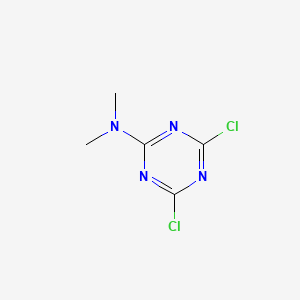

4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine

説明

特性

IUPAC Name |

4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2N4/c1-11(2)5-9-3(6)8-4(7)10-5/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRGRVVBODKGCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178746 | |

| Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N,N-dimethyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2401-64-1 | |

| Record name | 2,4-Dichloro-6-(dimethylamino)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2401-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002401641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N,N-dimethyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-DICHLORO-N,N-DIMETHYL-1,3,5-TRIAZINE-2-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVI31V7VBG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Direct Amination of Cyanuric Chloride with Dimethylamine

Procedure : Cyanuric chloride is dissolved in an appropriate solvent such as acetone or N,N-dimethylformamide (DMF). Dimethylamine is added slowly to the cooled solution (0–5°C) under stirring to control the substitution of only one chlorine atom on the triazine ring. The reaction is typically accompanied by the neutralization of the hydrochloric acid generated, often using sodium carbonate or sodium hydrogen carbonate.

Reaction Monitoring : Thin-layer chromatography (TLC) is used to monitor the progress of the reaction.

Isolation : After completion, the reaction mixture is poured into crushed ice to precipitate the product, which is then filtered, washed, dried, and recrystallized from alcohol to improve purity.

Example from Literature : Similar procedures have been reported for related 4,6-dichloro-N,N-diethyl-1,3,5-triazin-2-amine synthesis, which can be adapted for the dimethyl analogue by substituting diethylamine with dimethylamine.

Microwave-Assisted Synthesis

Method : Microwave irradiation accelerates the reaction by providing rapid and uniform heating. Cyanuric chloride, dimethylamine, a base (such as sodium hydrogen carbonate), and solvents like 1,4-dioxane and DMF are combined in a microwave reactor.

Conditions : Low power microwave irradiation for a few minutes (e.g., 6 minutes) at controlled temperature leads to efficient substitution.

Advantages : This method reduces reaction time significantly while maintaining good yields and purity.

Notes : Although reported primarily for diethylamine derivatives, this approach is applicable for dimethylamine substitution due to similar nucleophilicity and reaction mechanisms.

Stepwise Substitution via Intermediate Formation

Concept : The substitution can be controlled stepwise by first preparing 2-chloro-4,6-dimethoxy-1,3,5-triazine or 2-chloro-4,6-dichloro-1,3,5-triazine intermediates, then reacting these intermediates with dimethylamine.

Example : A patented method describes the preparation of 2-chloro-4,6-dimethoxy-1,3,5-triazine by reacting cyanuric chloride with sodium methoxide in DMF, followed by purification. A similar approach can be adapted for amination with dimethylamine.

Reaction Conditions and Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | Cyanuric chloride | Purity >99% recommended |

| Aminating agent | Dimethylamine (aqueous or gaseous) | Stoichiometric or slight excess |

| Solvent | Acetone, DMF, or 1,4-dioxane | Solvent choice affects solubility and rate |

| Temperature | 0–5°C during amine addition, then room temp | Controls mono-substitution selectivity |

| Base | Sodium carbonate, sodium hydrogen carbonate | Neutralizes HCl formed |

| Reaction time | 3–5 hours (conventional), minutes (microwave) | Microwave reduces reaction time drastically |

| Work-up | Precipitation in ice water, filtration | Followed by recrystallization for purity |

| Purification | Recrystallization from alcohol or heptane | Enhances purity to >99% |

Yield and Purity

Yields for similar triazine derivatives typically range from 85% to 95%, depending on reaction conditions and purification steps.

Purity after recrystallization is generally above 98%, suitable for further applications.

Summary Table of Preparation Methods

Research Findings and Notes

The substitution of cyanuric chloride is highly temperature-dependent; low temperatures favor mono-substitution, preventing over-substitution.

Bases such as sodium carbonate are essential to neutralize HCl formed, preventing side reactions and degradation.

Microwave-assisted methods offer greener and faster alternatives, reducing solvent use and energy consumption.

Solvent choice influences reaction rate and product isolation; acetone and DMF are common due to good solubility profiles.

Recrystallization is critical for obtaining high-purity products, with solvents like alcohol or heptane preferred depending on the compound's solubility.

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 6 undergo nucleophilic displacement with amines, alcohols, and thiols. Reactions typically proceed via a stepwise mechanism, where the first chlorine is replaced under mild conditions (0–5°C), and the second requires higher temperatures (60–80°C) .

Example reaction with amines

A solution of cyanuric chloride reacts with 2,5-dimethylaniline in acetone at 0–5°C in the presence of potassium carbonate, yielding 4,6-dichloro-N-(2,5-dimethylphenyl)-1,3,5-triazin-2-amine . Key data:

-

Yield : 93%

-

Conditions : 3–4 hours, acetone solvent

| Nucleophile | Product | Yield | Temperature |

|---|---|---|---|

| 2,5-dimethylaniline | 4,6-dichloro-N-(2,5-dimethylphenyl)-triazin-2-amine | 93% | 0–5°C |

| 1-naphthol | 4-chloro-N-(2,5-dimethylphenyl)-6-(naphthalen-1-yloxy)-triazin-2-amine | 85% | 60°C |

| 4-aminopyridine | 4,6-bis(pyridin-4-ylamino)-N,N-dimethyl-1,3,5-triazin-2-amine | 73% | 80°C |

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed coupling with arylboronic acids. A study demonstrated its reaction with 4-hydroxyphenylboronic acid to form 4,4'-[6-(dimethylamino)-1,3,5-triazine-2,4-diyl]diphenol .

-

Catalyst : Pd(PPh₃)₄

-

Base : K₂CO₃

-

Yield : 83%

-

Key spectral data : ¹H NMR δ 7.79 ppm (d, J = 8.7 Hz, aromatic protons) .

Stepwise Functionalization

The sequential substitution of chlorine atoms allows for controlled derivatization:

-

First substitution (4-position):

-

Second substitution (6-position):

Reaction with α-Amino Acids

In 1,4-dioxane/water (1:1), this triazine reacts with glycine or alanine in the presence of triethylamine, forming N-(4,6-dichloro-1,3,5-triazin-2-yl) amino acid derivatives .

-

Typical protocol :

Stability and Side Reactions

Under basic conditions (pH > 9), hydrolysis occurs at elevated temperatures (>80°C), forming 4,6-dihydroxy-N,N-dimethyl-1,3,5-triazin-2-amine as a byproduct.

This compound’s reactivity profile makes it valuable for synthesizing agrochemicals, pharmaceuticals, and ligands for catalytic systems. Its dual chlorine atoms enable modular functionalization, while the dimethylamino group enhances solubility in organic solvents .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine is its potential as an anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study synthesized a series of triazine derivatives and evaluated their efficacy against non-small cell lung cancer (A549) cells. The results demonstrated that certain derivatives displayed potent anticancer properties, suggesting that modifications at the amino positions could enhance biological activity .

Mechanism of Action

The mechanism by which these triazine derivatives exert their anticancer effects often involves inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. By targeting DHFR, these compounds can disrupt the growth of cancer cells and potentially lead to tumor regression .

Synthesis of Functionalized Compounds

Suzuki-Miyaura Cross-Coupling Reactions

this compound has been utilized as a key intermediate in the Suzuki-Miyaura cross-coupling reactions. This reaction allows for the synthesis of functionalized diphenols and other complex organic molecules. For example, researchers successfully synthesized various dinucleophilic fragments from this triazine derivative through reactions with boronic acids in the presence of palladium catalysts . These functionalized compounds are valuable in materials science for their potential applications in supramolecular chemistry and self-assembly processes.

Material Science

Development of Supramolecular Structures

The ability to form hydrogen bonds and coordinate with metal ions makes this compound an attractive candidate for constructing supramolecular architectures. The synthesized dinucleophilic fragments derived from this compound have shown promise in creating functionalized giant macrocycles that can be utilized in drug delivery systems and nanotechnology applications .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Case Studies

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A study conducted at Tanta University focused on synthesizing various triazine derivatives based on this compound. The derivatives were evaluated for their cytotoxicity against A549 cells using MTT assays. The results indicated that specific substitutions significantly enhanced their anticancer activity compared to the parent compound .

Case Study 2: Application in Material Chemistry

In another research project, scientists explored the use of triazine derivatives in creating supramolecular structures through self-assembly techniques. The study highlighted how these compounds could form stable complexes with metal ions, leading to innovative applications in sensors and catalysis .

作用機序

The mechanism of action of 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine involves its interaction with nucleophiles. The chlorine atoms on the triazine ring are highly electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of substituted triazine derivatives, which can exhibit different chemical and biological properties depending on the substituents attached .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine, highlighting differences in substituents, physical properties, and applications:

Key Comparisons :

Substituent Effects on Reactivity: Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in this compound is electron-donating, reducing the electrophilicity of the remaining chlorine atoms compared to analogs like 4,6-dichloro-N-cyclopentyl-1,3,5-triazin-2-amine, where the cyclopentyl group is less electron-donating . Steric Effects: Bulky substituents (e.g., diphenyl in CAS 16033-74-2) hinder further substitution reactions, making them less reactive than dimethyl or diethyl derivatives .

Physical Properties: Melting Points: Diethyl (241–244°C) and diphenyl (>260°C) derivatives exhibit higher melting points than dimethyl or propyl analogs due to increased molecular symmetry and intermolecular forces .

Synthetic Utility :

- Stepwise Substitution : The dimethyl compound is synthesized via reactions of cyanuric chloride with dimethylamine under mild conditions (0°C to room temperature) , whereas diphenyl derivatives require higher temperatures and longer reaction times due to steric hindrance .

- Yield Trends : Yields for dimethyl and diethyl analogs exceed 85%, while diphenyl derivatives often require purification via column chromatography, reducing overall efficiency .

Biological and Industrial Applications :

- Agrochemicals : The dimethyl compound’s chlorine atoms enable herbicidal activity, whereas the diethyl variant is used in cross-coupling reactions for pharmaceutical intermediates .

- Protease Inhibitors : Cyclopentyl-substituted triazines are precursors to cruzain inhibitors, highlighting the role of substituents in bioactivity .

Research Findings and Data Tables

Table 1: Comparative Reactivity in Nucleophilic Substitution

| Compound | Reaction with Aniline | Reaction Time | Yield (%) | Product |

|---|---|---|---|---|

| This compound | Slow (requires catalyst) | 24 h | 72 | 4-Chloro-N,N-dimethyl-6-phenyl-triazin-2-amine |

| 4,6-Dichloro-N-cyclopentyl-1,3,5-triazin-2-amine | Fast (no catalyst) | 30 min | 91 | 6-Chloro-N-cyclopentyl-4-phenyl-triazin-2-amine |

| 4,6-Dichloro-N,N-diphenyl-1,3,5-triazin-2-amine | No reaction | N/A | 0 | N/A |

Table 2: Thermal Stability

| Compound | Decomposition Temperature (°C) | Thermogravimetric Analysis (TGA) |

|---|---|---|

| This compound | 180 | 5% weight loss at 150°C |

| 4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine | 220 | 5% weight loss at 200°C |

| 4,6-Dichloro-N,N-diphenyl-1,3,5-triazin-2-amine | 260 | 5% weight loss at 240°C |

生物活性

4,6-Dichloro-N,N-dimethyl-1,3,5-triazin-2-amine is a triazine derivative that has garnered attention due to its significant biological activities. This compound, characterized by its two chlorine substituents and dimethylamino groups, exhibits a range of pharmacological and agricultural applications. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 193.03 g/mol. The structure features a six-membered triazine ring with chlorine atoms at positions 4 and 6 and dimethylamino groups at position 2. These structural characteristics contribute to its reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 193.03 g/mol |

| Chemical Class | Triazine derivative |

| Key Functional Groups | Chlorine (Cl), Dimethylamino (N,N) |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness in inhibiting growth through mechanisms that often involve interference with nucleic acid synthesis or protein function. For example, studies have demonstrated its potential as an herbicide due to its ability to inhibit specific biochemical pathways in plants .

Inhibition Mechanisms

The compound's biological activity can be attributed to its ability to bind effectively to target proteins involved in metabolic pathways. This binding alters enzyme activity and can inhibit protein synthesis, which is critical for understanding both its herbicidal properties and potential side effects on non-target organisms .

Case Studies

- Herbicidal Activity :

-

Antibacterial Activity :

- Another investigation assessed the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that it could serve as a lead compound for developing new antibacterial agents due to its low minimum inhibitory concentration (MIC) values compared to standard antibiotics .

Synthesis Methods

The synthesis of this compound typically involves the functionalization of cyanuric chloride followed by substitution reactions with dimethylamine. The general steps are as follows:

- Preparation of Cyanuric Chloride :

- Cyanuric chloride is reacted with dimethylamine under controlled conditions.

- Substitution Reaction :

- Sequential substitution leads to the formation of the desired triazine derivative.

This method allows for moderate to high yields of the target compound .

Q & A

Q. What are the optimal synthetic conditions for preparing 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine, and how does reaction temperature influence substitution patterns?

The synthesis typically involves stepwise nucleophilic substitution of cyanuric chloride. For example, dimethylamine reacts with cyanuric chloride at 0°C in dichloromethane, using Hünig’s base to deprotonate intermediates. Maintaining low temperatures (0–5°C) ensures controlled mono-substitution at the 2-position, while room-temperature stirring facilitates subsequent substitutions. Column chromatography with gradient elution (e.g., 2–40% ethyl acetate in hexanes) is critical for isolating high-purity products (>85% yield) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : and NMR confirm substitution patterns (e.g., methyl group signals at δ ~2.8–3.2 ppm for N,N-dimethylamine).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H] at m/z 221.0234 for CHClN).

- IR Spectroscopy : Detects amine N–H stretches (~3300 cm) and triazine ring vibrations (~1500 cm).

- Elemental Analysis : Confirms C, H, N, and Cl content within ±0.3% of theoretical values .

Q. How does solvent choice impact the reactivity of this compound in nucleophilic substitutions?

Polar aprotic solvents (e.g., DMSO, DMF) enhance reactivity in SNAr reactions by stabilizing charged intermediates. For example, KCN-mediated cyanation in DMSO at 120°C achieves >85% conversion to carbonitrile derivatives, while dichloromethane is preferred for initial amine substitutions due to its low nucleophilicity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound derivatives?

Density Functional Theory (DFT) studies reveal electron-deficient triazine rings (LUMO ~ -1.8 eV), making them reactive toward nucleophiles. TD-DFT calculations predict UV-Vis absorption maxima (~290 nm) for derivatives, correlating with experimental data. These insights guide the design of photoactive or catalytic analogs .

Q. What strategies resolve contradictory data in reaction yields or byproduct formation during triazine derivatization?

- Factorial Design : Systematically vary parameters (temperature, stoichiometry) to identify dominant factors. For example, excess amine (1.2 eq) reduces dichloro byproduct formation.

- LC-MS Monitoring : Track intermediates in real-time to optimize reaction quenching.

- Kinetic Studies : Compare activation energies for competing substitution pathways (e.g., 2- vs. 4-position reactivity) .

Q. How do steric and electronic effects of N,N-dimethyl groups influence regioselectivity in cross-coupling reactions?

The dimethylamino group’s electron-donating effect deactivates the adjacent triazine carbon, directing electrophiles to the 4- or 6-positions. Steric hindrance from methyl groups suppresses undesired dimerization. For instance, Suzuki-Miyaura coupling at the 4-position with aryl boronic acids achieves >90% selectivity when using Pd(PPh) as a catalyst .

Q. What are the electrochemical properties of this compound, and how can they be exploited in material science?

Cyclic voltammetry reveals a reduction peak at -1.2 V (vs. Ag/AgCl) due to triazine ring reduction. This redox activity enables applications in conductive polymers or metal-organic frameworks (MOFs). Derivatives with electron-withdrawing substituents (e.g., –CN) show enhanced stability in aqueous electrolytes .

Methodological Tables

Table 1. Key Synthetic Parameters and Outcomes

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Reaction Temperature | 0°C (Step 1), RT (Step 2) | Minimizes di-substitution | |

| Solvent for Cyanation | DMSO, 120°C | 89% conversion to carbonitrile | |

| Purification Method | Silica column, EA/Hexanes | >95% purity |

Table 2. Computational vs. Experimental Properties

| Property | DFT Prediction | Experimental Value | Reference |

|---|---|---|---|

| HOMO-LUMO Gap (eV) | 4.2 | 4.1 (UV-Vis) | |

| NMR Shift (δ) | 3.05 (N–CH) | 3.08 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。